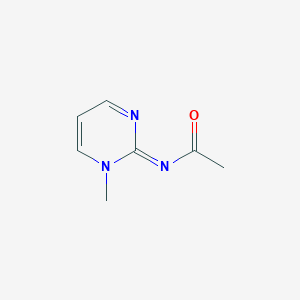
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a heterocyclic compound that features a pyrimidine ring with a methyl group at the 1-position and an acetamide group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide typically involves the condensation of 1-methylpyrimidine-2-carbaldehyde with acetamide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dichloromethane, with catalysts like lutidine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent and catalyst can be optimized for cost-effectiveness and yield. Continuous flow reactors might also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
科学研究应用
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(1-Methyl-1H-indol-3-yl)acetic acid
- 1-Methylpyrimidine-2-carbaldehyde
Uniqueness
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 1-position and acetamide group at the 2-position of the pyrimidine ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
生物活性
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of ylidene compounds, characterized by the presence of a pyrimidine ring. The synthesis typically involves the reaction of 1-methylpyrimidine with acetamide under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as refluxing in solvents or using microwave-assisted synthesis.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory activity . It selectively inhibits lipoxygenase (5-LOX), an enzyme involved in the inflammatory response, while sparing cyclooxygenase-2 (COX-2) pathways. This selectivity is crucial as it may reduce the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent . In vitro studies demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. It has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, in assays involving lung cancer cell lines (HCC827 and NCI-H358), the compound exhibited IC50 values in the micromolar range, suggesting considerable antiproliferative activity .
The biological effects of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : By inhibiting 5-LOX, the compound reduces leukotriene production, which is implicated in inflammatory diseases.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest and apoptosis, although detailed mechanistic studies are still ongoing.
Data Tables
| Biological Activity | Target Enzyme/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Anti-inflammatory | 5-LOX | 25.0 | |
| Antimicrobial | E. coli | 32.5 | |
| Anticancer (HCC827) | Cell proliferation | 6.26 |
Case Studies
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in reduced paw edema compared to control groups, indicating its efficacy in reducing inflammation.
- Anticancer Research : In a comparative study involving various derivatives of pyrimidine compounds, this compound showed superior cytotoxicity against lung cancer cell lines when compared to other structural analogs.
属性
CAS 编号 |
61996-34-7 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
N-(1-methylpyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-6(11)9-7-8-4-3-5-10(7)2/h3-5H,1-2H3 |
InChI 键 |
ASLOWEWIVHPUSO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N=C1N=CC=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















